2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
Description
2-[3-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with two ketone groups at positions 2 and 3. The structure includes:
- A 3,4-dimethoxyphenethylamino group linked via an acetamide bridge to the pyrimidine ring.
- An N-phenylacetamide moiety at position 1 of the thieno-pyrimidine scaffold.
The 3,4-dimethoxy substitution on the phenyl ring may enhance solubility and bioavailability compared to halogenated analogs .
Properties
CAS No. |
866350-28-9 |
|---|---|
Molecular Formula |
C26H26N4O6S |
Molecular Weight |
522.58 |
IUPAC Name |
2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H26N4O6S/c1-35-20-9-8-17(14-21(20)36-2)10-12-27-22(31)15-30-25(33)24-19(11-13-37-24)29(26(30)34)16-23(32)28-18-6-4-3-5-7-18/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
QOMOFEPPKIZRGZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide is a complex organic molecule with potential biological activities. Understanding its pharmacological profile is critical for assessing its therapeutic potential and safety.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 371.43 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
This compound appears to exert its biological effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. The selectivity and potency at this receptor can lead to various neuropharmacological effects, including hallucinogenic properties.
1. Serotonergic Activity
Research indicates that compounds similar to this compound show significant agonistic activity at the 5-HT2A receptor. This receptor is implicated in mood regulation and cognitive functions.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | 5-HT2A Affinity (pKi) | Hallucinogenic Potential | References |
|---|---|---|---|
| 25CN-NBOH | 8.88 | Moderate | |
| DOI | Not specified | High | |
| 2-[...]-N-phenylacetamide | TBD | TBD | Current study |
2. Neuropharmacological Effects
In vivo studies using mouse models have demonstrated that this compound induces behaviors associated with serotonergic activity, such as head twitches, which are indicative of its psychoactive properties. The behavioral response can be modulated by antagonists like M100907, confirming the involvement of the 5-HT2A receptor in mediating these effects.
Study on Hallucinogenic Effects
In a comparative study involving various compounds with hallucinogenic properties, it was found that the compound exhibited less potency than DOI but still significantly engaged the serotonergic system. The study highlighted that while the head twitch response was present, it was notably lower than that elicited by more potent hallucinogens like DOI.
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 362.4 g/mol. It features a complex structure that includes thieno[3,2-d]pyrimidine and phenylacetamide moieties, which contribute to its biological activity.
Anticancer Properties
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. They may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor development .
Neuropharmacological Effects
The compound's structural similarity to known hallucinogens suggests potential neuropharmacological applications. Studies have shown that related compounds can interact with serotonin receptors, particularly the 5-HT2A receptor, influencing behaviors associated with mood and perception. Research on structurally similar compounds has indicated their ability to modulate head twitch behavior in animal models, which is often used as an indicator of hallucinogenic activity .
Study on Anticancer Activity
A notable study explored the anticancer effects of thieno[3,2-d]pyrimidine derivatives. The researchers found that these compounds could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the potential for developing new cancer therapeutics based on this scaffold .
Neuropharmacological Assessment
Another research effort focused on the neuropharmacological profile of similar compounds. It was found that certain derivatives could effectively modulate serotonin receptor activity, demonstrating a dose-dependent effect on head twitch behavior in mice. These findings suggest that the compound may have therapeutic implications for mood disorders or as a treatment for conditions like depression or anxiety .
Comparison with Similar Compounds
2-(4-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4e)
- Core : Pyrimidine ring substituted with dichlorophenyl and dimethoxyphenyl groups.
- Key Differences: Lacks the thieno-fused ring system present in the target compound.
- Data :
- Implications : Dichlorophenyl groups may increase lipophilicity but reduce solubility compared to dimethoxy substituents in the target compound.
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
- Core: Thieno[2,3-d]pyrimidin-4-one with ethyl and methyl substituents.
- Key Differences : Sulfur linkage at position 2 and isopropylphenyl acetamide vs. the target compound’s N-phenylacetamide.
- Implications : The thioether linkage may alter electronic properties, affecting binding affinity .
Functional Analogs with Acetamide Moieties
N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide
- Structure : Features a pyridine ring and 3,4-dimethoxyphenethyl group linked via a branched acetamide.
- Synthesis : Multicomponent reaction using pyridine-2-carboxaldehyde and propylamine (94% yield) .
- Implications: The pyridine moiety introduces basicity, which may influence pharmacokinetics compared to the target compound’s neutral thieno-pyrimidine core.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Simple acetamide with dichlorophenyl and thiazole substituents.
- Crystal Data : Twisted conformation between phenyl and thiazole rings (61.8° dihedral angle) .
- Implications: The planar thiazole ring may facilitate stacking interactions absent in bulkier thieno-pyrimidine systems.
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: The target compound likely requires multistep synthesis involving cyclization of thieno-pyrimidine and amide coupling, similar to methods in .
- Biological Relevance : The 3,4-dimethoxy group may improve solubility over chlorinated analogs (e.g., 4e), as seen in compound 4l (hydroxyphenyl variant) .
- Challenges: Thieno-pyrimidine systems may exhibit lower metabolic stability compared to simpler acetamides (e.g., ’s dichlorophenyl analog) .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for this thieno[3,2-d]pyrimidine derivative, and how can researchers optimize reaction yields?
- The synthesis typically involves multi-step reactions, including core thieno[3,2-d]pyrimidine formation, functional group introduction (e.g., acetamide), and coupling with substituted phenyl groups. Key steps include:
- Controlled temperature (e.g., 60–80°C) and anhydrous conditions for cyclization .
- Use of polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to enhance intermediate stability .
- Catalysts like triethylamine or potassium carbonate to facilitate nucleophilic substitutions .
- Yield optimization strategies: Adjust stoichiometry of reagents, employ inert atmospheres (N₂/Ar), and monitor reactions via TLC/HPLC .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): For unambiguous structural elucidation of crystalline intermediates .
Q. How should researchers design initial biological screening assays for this compound?
- Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition, antimicrobial activity).
- Use cell-based models (e.g., cancer cell lines for antiproliferative studies) with dose-response curves (IC₅₀ determination) .
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., Western blot for target modulation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Meta-analysis: Compare assay conditions (e.g., cell type, incubation time) to identify variables affecting activity .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy groups, phenyl rings) to isolate pharmacophores .
- Proteomic Profiling: Use mass spectrometry-based target deconvolution to identify off-target interactions .
Q. What strategies are effective for improving the compound’s pharmacokinetic properties?
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility or bioavailability .
- Formulation Optimization: Use nanocarriers (liposomes, polymeric nanoparticles) to improve tissue penetration .
- Metabolic Stability Assays: Test hepatic microsome stability to guide structural modifications reducing CYP450-mediated degradation .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Molecular Docking: Predict binding affinities to targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .
- Quantum Mechanical Calculations: Analyze electronic properties (e.g., HOMO/LUMO) to rationalize reactivity or redox behavior .
- Molecular Dynamics Simulations: Study ligand-target complex stability under physiological conditions .
Q. What experimental approaches address low synthetic yields in scale-up efforts?
- Continuous Flow Synthesis: Improve heat/mass transfer and reduce side reactions compared to batch methods .
- DoE (Design of Experiments): Statistically optimize variables (temperature, solvent ratio, catalyst loading) .
- In-line Purification: Integrate chromatography (e.g., flash column) during synthesis to isolate intermediates .
Methodological Guidance for Data Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell models?
- 3D Model Validation: Use spheroids/organoids to mimic in vivo tumor microenvironments, which may better reflect drug resistance mechanisms .
- Microenvironmental Factors: Assess hypoxia, nutrient gradients, and stromal interactions in 3D models .
Q. What techniques are recommended for analyzing metabolic pathways of this compound?
- LC-MS/MS Metabolite Profiling: Identify phase I/II metabolites in hepatocyte incubations .
- Stable Isotope Labeling: Track metabolic fate using ¹³C/²H-labeled analogs .
Tables for Key Data
Table 1: Common Synthetic Challenges and Solutions
| Issue | Cause | Solution | Reference |
|---|---|---|---|
| Low yield in cyclization | Poor solvent polarity | Switch to DMF or DMSO | |
| Impurity formation | Side reactions | Use scavenger resins or in-line purification |
Table 2: Biological Activity of Structural Analogs
| Analog | Modification | Activity (IC₅₀) | Key Finding |
|---|---|---|---|
| Fluorophenyl derivative | 4-F substituent | 2.1 µM (anticancer) | Enhanced selectivity for EGFR |
| Chlorophenyl derivative | 3-Cl substituent | 5.3 µM (antiviral) | Improved metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
